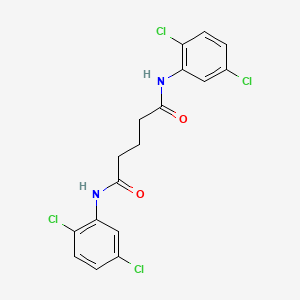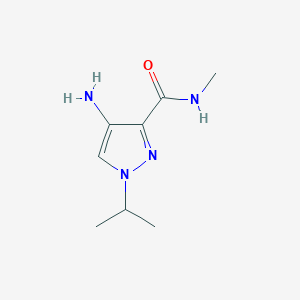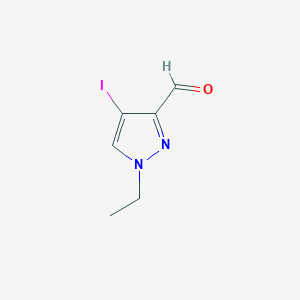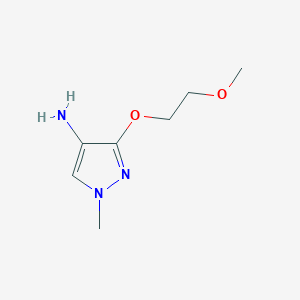![molecular formula C11H17Cl2N3O B10907207 2,2-dichloro-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10907207.png)
2,2-dichloro-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DICHLORO-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. For instance, the use of dichloromethane as a solvent and chlorine gas for chlorination is common in the synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-DICHLORO-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
2,2-DICHLORO-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2-DICHLORO-N~1~-[2,2-DIMETHYL-1-(1H-IMIDAZOL-1-YLMETHYL)PROPYL]ACETAMIDE: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
2,2-DICHLORO-N~1~-[2,2-DIMETHYL-1-(1H-THIAZOL-1-YLMETHYL)PROPYL]ACETAMIDE: Contains a thiazole ring, which may confer different chemical and biological properties.
Uniqueness
The uniqueness of 2,2-DICHLORO-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE lies in its specific chemical structure, which may result in distinct reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17Cl2N3O |
|---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
2,2-dichloro-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)acetamide |
InChI |
InChI=1S/C11H17Cl2N3O/c1-11(2,3)8(15-10(17)9(12)13)7-16-6-4-5-14-16/h4-6,8-9H,7H2,1-3H3,(H,15,17) |
InChI Key |
UOIBBWQQQGLJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
![3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10907139.png)

![N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10907152.png)


![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)

![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10907186.png)


![(2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10907215.png)
